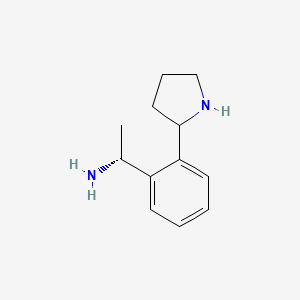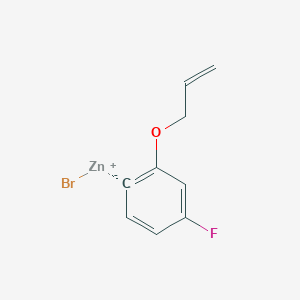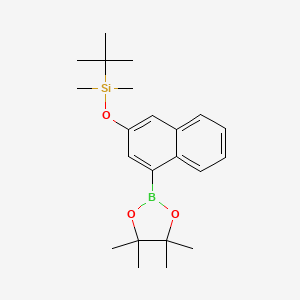![molecular formula C31H35PSi B14900249 (2'-Methyl-6'-(triethylsilyl)-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14900249.png)
(2'-Methyl-6'-(triethylsilyl)-[1,1'-biphenyl]-2-yl)diphenylphosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2’-Methyl-6’-(triethylsilyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane is an organophosphorus compound that features a biphenyl backbone with a triethylsilyl group and a diphenylphosphane moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2’-Methyl-6’-(triethylsilyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it an efficient and environmentally friendly method.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions would be optimized to ensure cost-effectiveness and sustainability.
化学反応の分析
Types of Reactions
(2’-Methyl-6’-(triethylsilyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane can undergo various types of chemical reactions, including:
Oxidation: The phosphorus atom can be oxidized to form phosphine oxides.
Substitution: The triethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
Oxidation: Phosphine oxides.
Substitution: Various substituted biphenyl derivatives depending on the reagents used.
科学的研究の応用
(2’-Methyl-6’-(triethylsilyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane has several applications in scientific research:
Medicine: Research into its use in drug development, particularly in the synthesis of pharmaceuticals that require precise control over molecular architecture.
Industry: Utilized in the production of advanced materials and polymers due to its unique structural properties.
作用機序
The mechanism by which (2’-Methyl-6’-(triethylsilyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane exerts its effects is primarily through its role as a ligand in catalysis. The phosphorus atom coordinates with transition metals, facilitating various catalytic processes. The triethylsilyl group provides steric hindrance, which can influence the selectivity and efficiency of the catalytic reactions.
類似化合物との比較
Similar Compounds
Uniqueness
(2’-Methyl-6’-(triethylsilyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane is unique due to the presence of the triethylsilyl group, which provides steric protection and enhances the stability of the compound. This makes it particularly useful in catalytic applications where selectivity and stability are crucial.
特性
分子式 |
C31H35PSi |
|---|---|
分子量 |
466.7 g/mol |
IUPAC名 |
[2-(2-methyl-6-triethylsilylphenyl)phenyl]-diphenylphosphane |
InChI |
InChI=1S/C31H35PSi/c1-5-33(6-2,7-3)30-24-16-17-25(4)31(30)28-22-14-15-23-29(28)32(26-18-10-8-11-19-26)27-20-12-9-13-21-27/h8-24H,5-7H2,1-4H3 |
InChIキー |
DUFDBRJWGFAELY-UHFFFAOYSA-N |
正規SMILES |
CC[Si](CC)(CC)C1=CC=CC(=C1C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





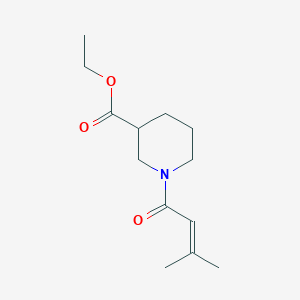

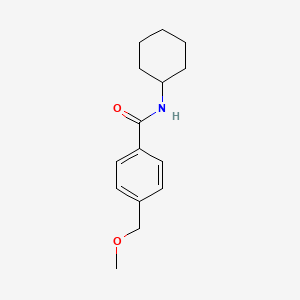

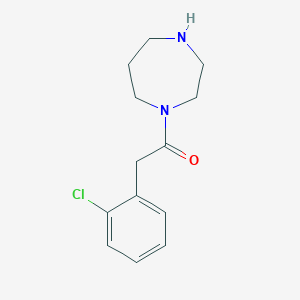
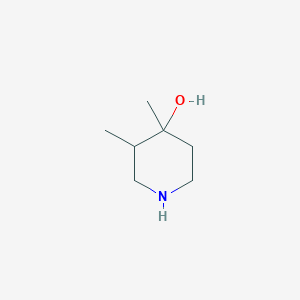

![Azane;2-hydroxy-4-[(4-hydroxy-1,3,2,4-dioxadiboretan-2-yl)oxy]-1,3,2,4-dioxadiboretane;trihydrate](/img/structure/B14900251.png)
